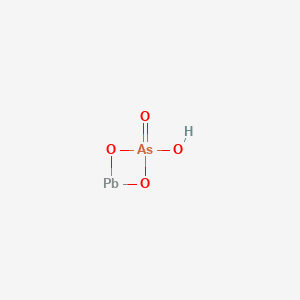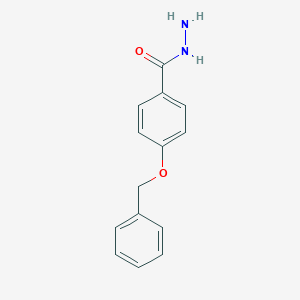![molecular formula C10H15NO B166296 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 131488-86-3](/img/structure/B166296.png)
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCA is a cyclobutane derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity and has been used as a starting material for the synthesis of potential anticancer agents. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been used as a chiral building block in the synthesis of biologically active compounds. In materials science, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a precursor for the synthesis of cyclobutane-containing polymers with unique properties. In organic synthesis, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a starting material for the synthesis of various cyclobutane derivatives.
Wirkmechanismus
The mechanism of action of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not fully understood. However, it is believed that 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit anti-inflammatory activity and has been used as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile also has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
For the research and development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile include the synthesis of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile derivatives with improved activity and selectivity, the development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile-based polymers, and the investigation of its potential use as a treatment for inflammatory diseases and bacterial infections.
Synthesemethoden
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be synthesized through various methods, including the reaction of 2,3-dimethyl-2-butene with acrylonitrile and the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. The latter method involves the use of a palladium catalyst and results in higher yields of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The synthesized 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be purified through recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
131488-86-3 |
|---|---|
Produktname |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
VILTYDDIGXXGBZ-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
Kanonische SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
Synonyme |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



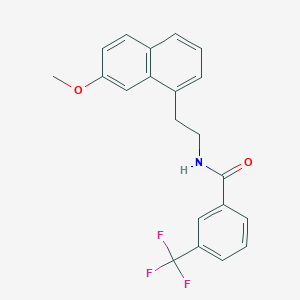
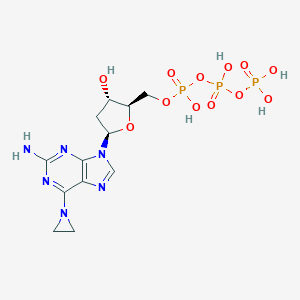
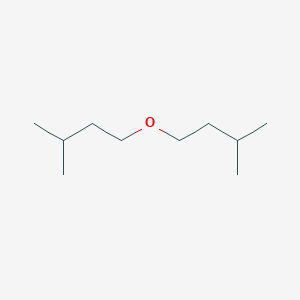
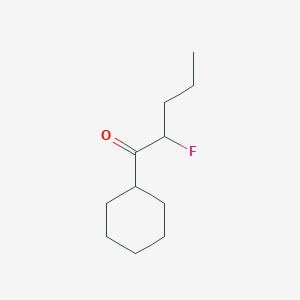
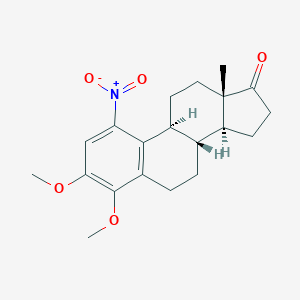
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
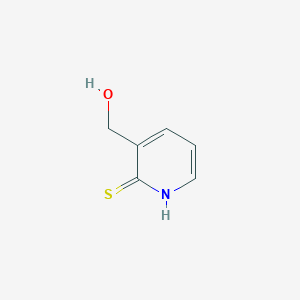
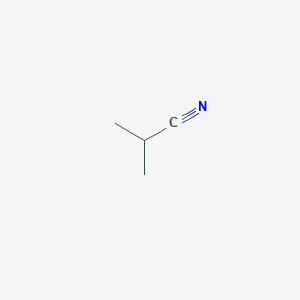
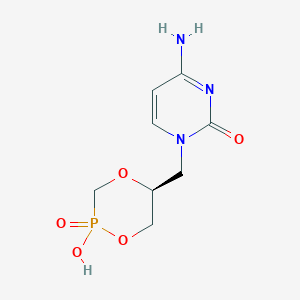
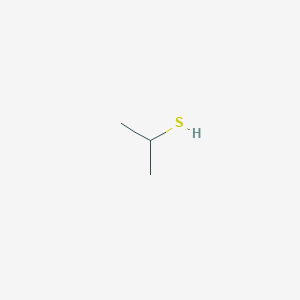
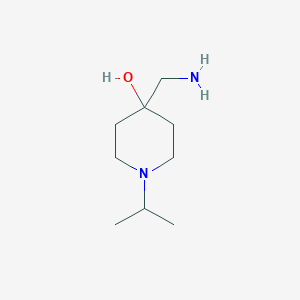
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
